molecular formula C8H5F4NO B13696779 2-Fluoro-6-trifluoromethyl-benzaldehyde oxime

2-Fluoro-6-trifluoromethyl-benzaldehyde oxime

Cat. No.: B13696779
M. Wt: 207.12 g/mol
InChI Key: HYWUKARWGVUZQW-UHFFFAOYSA-N
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Description

2-Fluoro-6-trifluoromethyl-benzaldehyde oxime is an organic compound with the molecular formula C8H4F4NO It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group, and it contains both fluoro and trifluoromethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-trifluoromethyl-benzaldehyde oxime typically involves the reaction of 2-Fluoro-6-trifluoromethyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-trifluoromethyl-benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-6-trifluoromethyl-benzonitrile or 2-Fluoro-6-trifluoromethyl-nitrobenzene.

    Reduction: Formation of 2-Fluoro-6-trifluoromethyl-benzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-trifluoromethyl-benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-trifluoromethyl-benzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially modulating their activity. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-trifluoromethyl-benzaldehyde
  • 2-Fluoro-6-trifluoromethyl-benzonitrile
  • 2-Fluoro-6-trifluoromethyl-benzylamine

Uniqueness

2-Fluoro-6-trifluoromethyl-benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives. The combination of fluoro and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H

InChI Key

HYWUKARWGVUZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F

Origin of Product

United States

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